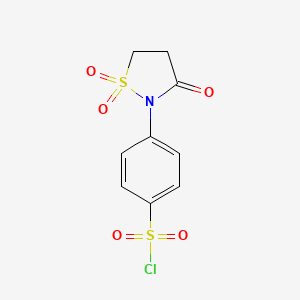

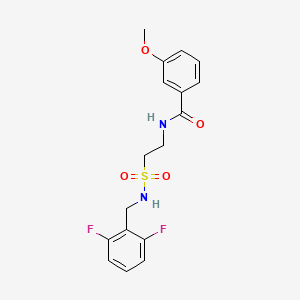

![molecular formula C14H9FN2O2 B2624549 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-65-5](/img/structure/B2624549.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Übersicht

Beschreibung

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C14H9FN2O2 . It has a molecular weight of 256.24 . This compound is recognized as a fused bicyclic heterocycle .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of similar compounds has been achieved through ring closure reactions, the Suzuki reaction, hydrolysis, and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the reaction outcome can be explained by the initial iodine-catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The SMILES string for this compound is FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which include “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid”, have attracted significant interest in the medicinal chemistry community because of their promising and diverse bioactivity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antiulcer Applications

These compounds have also demonstrated antiulcer properties , suggesting their potential use in the treatment of ulcers.

Antibacterial Applications

Imidazo[1,2-a]pyridines have shown antibacterial properties , making them potential candidates for the development of new antibacterial agents.

Anticancer Applications

These compounds have shown anticancer properties , indicating their potential use in cancer treatment.

Antifungal Applications

Imidazo[1,2-a]pyridines have demonstrated antifungal properties , suggesting their potential use in the treatment of fungal infections.

Antituberculosis Applications

These compounds have shown antituberculosis properties , indicating their potential use in the treatment of tuberculosis.

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, making them an important area of research . Future directions may include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDOXBWVQISOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)

![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)

![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)

![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide](/img/structure/B2624488.png)